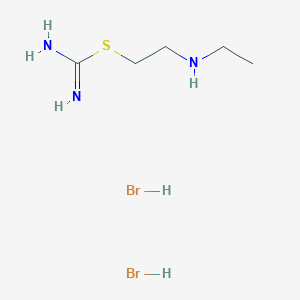![molecular formula C6H8S6 B13965730 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- CAS No. 57274-64-3](/img/structure/B13965730.png)
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9,10-Hexathiatricyclo[3311(3,7)]decane, 1-ethyl- is a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- typically involves the reaction of sulfur with appropriate organic precursors under controlled conditions. One common method involves the use of hexathiaadamantane as a starting material, which undergoes regioselective reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles to those used in laboratory settings, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in substitution reactions, where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mécanisme D'action
The mechanism of action of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that exert various effects, such as disrupting cellular processes or inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane: Contains oxygen and arsenic atoms instead of sulfur.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: Similar structure but with methyl groups instead of an ethyl group
Uniqueness
The uniqueness of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- lies in its specific substitution pattern and the presence of sulfur atoms, which confer distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
57274-64-3 |
|---|---|
Formule moléculaire |
C6H8S6 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-ethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-2-6-10-3-7-4(11-6)9-5(8-3)12-6/h3-5H,2H2,1H3 |
Clé InChI |
MZCIAMPGVFYPHD-UHFFFAOYSA-N |
SMILES canonique |
CCC12SC3SC(S1)SC(S3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


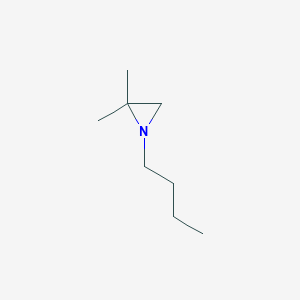
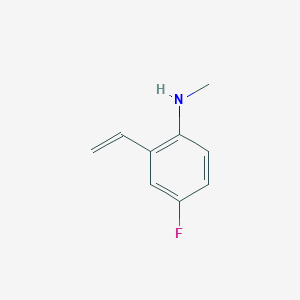
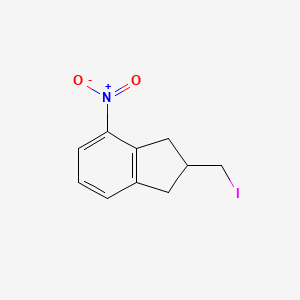
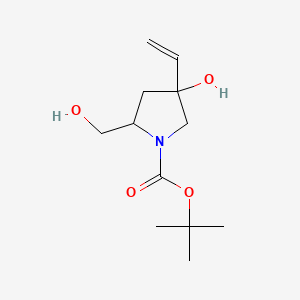
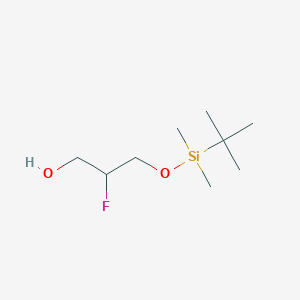
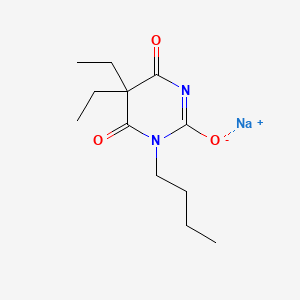
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
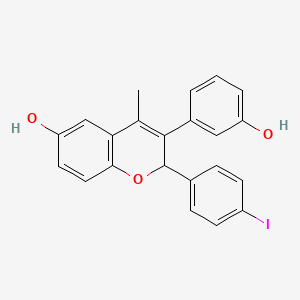
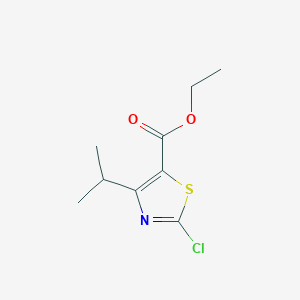
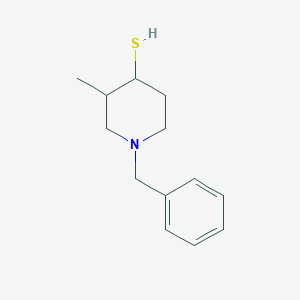

![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

